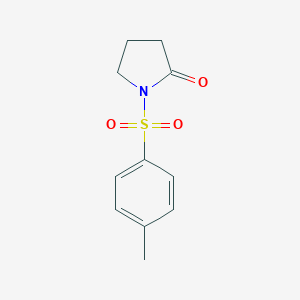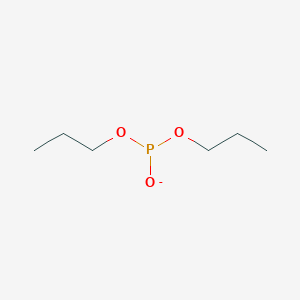
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl- is a chemical compound that is commonly referred to as protocatechuic aldehyde. It is a natural product that is found in various plants and has been used in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, there has been an increasing interest in the scientific community to study the potential applications of protocatechuic aldehyde in various fields.
Mécanisme D'action
The mechanism of action of protocatechuic aldehyde is not fully understood, but studies have suggested that it may work by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to have a direct antioxidant effect by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Protocatechuic aldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have a protective effect on the liver and reduce the risk of liver damage. In addition, it has been shown to have a hypoglycemic effect and may be useful in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using protocatechuic aldehyde in lab experiments is that it is a natural product and has low toxicity. It is also readily available and can be easily synthesized or extracted from natural sources. However, one of the limitations of using protocatechuic aldehyde in lab experiments is that its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of protocatechuic aldehyde. One area of interest is its potential applications in the treatment of cancer. Studies have shown that it may have anti-cancer properties and may be useful in the development of new cancer therapies. Another area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have suggested that it may have neuroprotective properties and may be useful in the development of new treatments for these diseases. Finally, there is also interest in studying the potential applications of protocatechuic aldehyde in the food industry, where it may be useful as a natural preservative or antioxidant.
In conclusion, protocatechuic aldehyde is a natural product that has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, and may have potential applications in the treatment of various diseases. While more research is needed to fully understand its mechanism of action and potential applications, protocatechuic aldehyde is a promising compound that may have important implications for human health and well-being.
Méthodes De Synthèse
Protocatechuic aldehyde can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most commonly used method is the extraction from natural sources, where the compound is isolated from plants such as Salvia miltiorrhiza, which is commonly used in traditional Chinese medicine.
Applications De Recherche Scientifique
Protocatechuic aldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also suggested that protocatechuic aldehyde may have potential applications in the treatment of cardiovascular diseases, liver diseases, and diabetes.
Propriétés
Numéro CAS |
10209-57-1 |
|---|---|
Nom du produit |
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl- |
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
2,4-dihydroxy-6-methylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-5-2-8(12)7(4-11)9(13)6(5)3-10/h2-4,12-13H,1H3 |
Clé InChI |
URPZJXUEQPBEPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C=O)O)C=O)O |
SMILES canonique |
CC1=CC(=C(C(=C1C=O)O)C=O)O |
Synonymes |
2,4-Dihydroxy-6-methyl-1,3-benzenedicarbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)